tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the chloro substituent adds to the compound’s chemical diversity and potential reactivity.
Properties
Molecular Formula |
C15H19ClN2O2 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
tert-butyl 7-chlorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
RQQRDFWYPNQIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the chloro substituent and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Research indicates that tert-butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate exhibits notable biological activity. Its mechanism of action may involve interactions with specific biological targets, influencing pathways related to cell signaling and metabolic processes. The compound is being studied for its potential effects on various diseases, including cancer and neurodegenerative disorders.
Research Applications
The following table summarizes the potential applications of this compound in scientific research:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for its pharmacological properties and therapeutic potential. |
| Cancer Research | Studied for its effects on tumor growth and metastasis inhibition. |
| Neurodegenerative Diseases | Potential role in modulating pathways associated with neuroprotection. |
| Drug Development | Used as a lead compound for synthesizing analogs with enhanced efficacy. |
Case Studies
Several studies have explored the therapeutic potential of similar compounds within the same structural family. Here are notable examples:
-
Cancer Cell Line Studies :
- Research demonstrated that derivatives of spirocyclic compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents.
-
Neuroprotective Effects :
- A study indicated that compounds structurally related to this compound showed protective effects against oxidative stress in neuronal cells, indicating possible applications in treating neurodegenerative diseases.
-
Enzyme Interaction Studies :
- Investigations into enzyme inhibition revealed that certain spirocyclic compounds can effectively inhibit enzymes linked to inflammatory pathways, paving the way for their use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-pyridine]-1-carboxylate
- tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-quinoline]-1-carboxylate
Uniqueness
tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its specific spiro structure and the presence of both the tert-butyl and chloro groups
Biological Activity
tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS Number: 2060046-88-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₉ClN₂O₂
- Molecular Weight : 294.77 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the field of neuropharmacology and oncology.
The compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes including neurotransmission and modulation of neuronal excitability. Specifically, it may act as an antagonist or modulator for certain nAChR subtypes, influencing cellular signaling pathways involved in pain perception and tumor growth.
In Vitro Studies
- Nicotinic Receptor Interaction :
- Antitumor Activity :
Case Studies
A recent case study highlighted the efficacy of this compound in reducing tumor size in xenograft models of human cancers. The treatment led to a statistically significant decrease in tumor volume compared to control groups, suggesting its potential as a chemotherapeutic agent .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2060046-88-8 |
| Molecular Weight | 294.77 g/mol |
| Molecular Formula | C₁₅H₁₉ClN₂O₂ |
| IC₅₀ (α7-nAChR) | 41 nM |
| IC₅₀ (α9α10-nAChR) | 10 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
